5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one
Overview
Description
5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a furanone ring substituted with hydroxy, methoxy, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furanone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of substituents: The hydroxy, methoxy, and trifluoromethyl groups are introduced through various substitution reactions, often involving reagents such as methanol, trifluoromethyl iodide, and hydroxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furanone ring can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or trifluoromethyl sulfonic acid (CF₃SO₃H).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the furanone ring may produce a dihydrofuran derivative.
Scientific Research Applications
5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetone: Shares the methoxy and hydroxy groups but lacks the trifluoromethyl group and furanone ring.
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: Contains similar functional groups but has a different core structure.
Uniqueness
5-Hydroxy-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-5-methylfuran-2(5H)-one is unique due to its combination of a furanone ring with hydroxy, methoxy, and trifluoromethyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]-5-methylfuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O4/c1-12(18)9(6-11(17)20-12)8-5-7(13(14,15)16)3-4-10(8)19-2/h3-6,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNMHJZKFSEFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)O1)C2=C(C=CC(=C2)C(F)(F)F)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.